molecular formula C8H4F2N2O B14794823 5-(2,6-Difluoropyridin-4-yl)oxazole

5-(2,6-Difluoropyridin-4-yl)oxazole

Cat. No.: B14794823
M. Wt: 182.13 g/mol
InChI Key: CTGGHUYKMWPRQE-UHFFFAOYSA-N
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Description

5-(2,6-Difluoropyridin-4-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a difluoropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluoropyridin-4-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the flow synthesis approach mentioned above offers a scalable and efficient route. This method minimizes the need for additional purification steps and improves the safety profile of the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluoropyridin-4-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

    Substitution: Reactions involving the substitution of functional groups on the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(2,6-Difluoropyridin-4-yl)oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluoropyridin-4-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

5-(2,6-Difluoropyridin-4-yl)oxazole is unique due to the presence of both the difluoropyridine and oxazole rings, which confer distinct electronic and steric properties. This makes it a valuable compound for the development of new chemical entities with specific biological activities .

Properties

IUPAC Name

5-(2,6-difluoropyridin-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-7-1-5(2-8(10)12-7)6-3-11-4-13-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGGHUYKMWPRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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